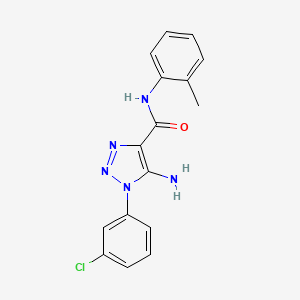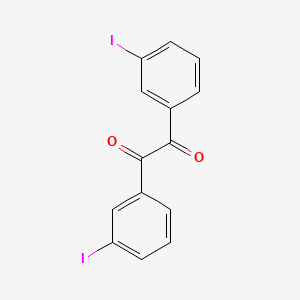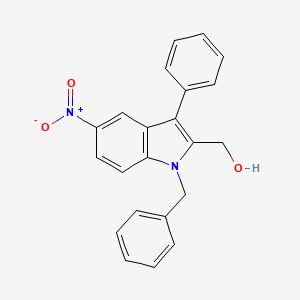![molecular formula C19H21N3O3S B5070117 2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been developed as a targeted therapy for the treatment of cancer. It was first synthesized in 1999 by Bayer AG and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用機序
Sorafenib inhibits the activity of several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. By inhibiting these kinases, Sorafenib disrupts signaling pathways that are involved in tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and reduce tumor angiogenesis. It has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells. Sorafenib has been associated with several side effects, including fatigue, diarrhea, hand-foot skin reaction, and hypertension.
実験室実験の利点と制限
Sorafenib has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, Sorafenib has some limitations for use in laboratory experiments. It is a targeted therapy that may not be effective in all types of cancer, and its efficacy may be influenced by genetic mutations in cancer cells.
将来の方向性
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved efficacy and reduced side effects. Another area of interest is the investigation of Sorafenib in combination with other anticancer agents, such as immunotherapies or other targeted therapies. Additionally, there is a need for further research to identify biomarkers that can predict which patients are most likely to benefit from Sorafenib treatment.
合成法
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chlorobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 4-(4-chlorosulfonylphenyl)amino-3-nitrobenzoic acid, which is then reduced to the corresponding amine using tin and hydrochloric acid. The final step involves the reaction of this amine with 4-(4-morpholinyl)aniline to form Sorafenib.
科学的研究の応用
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and melanoma. Sorafenib has also been investigated for its potential use in combination with other anticancer agents.
特性
IUPAC Name |
2-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-5-3-2-4-16(17)18(23)21-19(26)20-14-6-8-15(9-7-14)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHXDVCCMVKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5070060.png)
![N-phenyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5070061.png)

![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)